(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both the oxadiazole and azetidine rings imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the azetidine ring:
Styrylsulfonyl group addition: The styrylsulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: The unique electronic properties of the oxadiazole ring make the compound suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring but differs in the substituents attached to it.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains an azetidine ring fused with a selenazole ring.
Uniqueness
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and azetidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-27(25,12-11-16-7-3-1-4-8-16)23-14-18(15-23)20-21-19(22-26-20)13-17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQYMAXCZKXQE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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